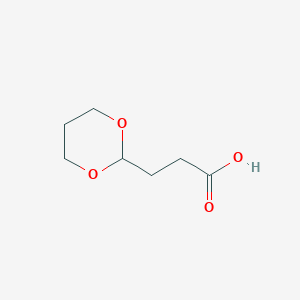

3-(1,3-Dioxan-2-YL)propanoic acid

Description

Significance of the 1,3-Dioxane (B1201747) Ring System in Organic Synthesis and Conformational Analysis

The 1,3-dioxane ring is a cornerstone in synthetic organic chemistry, primarily utilized as a protecting group for 1,3-diols and carbonyl compounds. This protective strategy is crucial in multi-step syntheses where specific functional groups need to be shielded from reaction conditions while other parts of the molecule are modified. The formation of a 1,3-dioxane is typically achieved through the acid-catalyzed reaction of a carbonyl compound with 1,3-propanediol (B51772) or its derivatives. The stability of the dioxane ring to a wide range of non-acidic reagents makes it a robust protecting group.

Beyond its role in protection, the 1,3-dioxane ring is a classic model for conformational analysis. Similar to cyclohexane (B81311), it predominantly adopts a chair conformation to minimize torsional and steric strain. However, the presence of two oxygen atoms introduces shorter C-O bond lengths and distinct electronic effects, leading to unique conformational preferences and stereoelectronic interactions, such as the anomeric effect. The rigid and well-defined chair conformation of substituted 1,3-dioxanes allows for predictable control over the spatial arrangement of substituents, which is a powerful tool in stereoselective synthesis.

Relevance of Propanoic Acid Derivatives as Synthetic Building Blocks

Propanoic acid and its derivatives are fundamental building blocks in organic synthesis and are prevalent in a vast array of natural products and pharmaceuticals. researchgate.net The carboxylic acid functionality serves as a versatile handle for a multitude of chemical transformations, including esterification, amidation, reduction to alcohols, and conversion to acid chlorides. These reactions open pathways to a diverse range of more complex molecules.

Furthermore, the propanoic acid scaffold can be readily modified at the α- and β-positions, allowing for the introduction of various functional groups and the construction of chiral centers. The incorporation of propanoic acid moieties is a common strategy in drug discovery, as they can influence a molecule's polarity, solubility, and ability to interact with biological targets. ontosight.aiontosight.airesearchgate.net The development of novel propanoic acid derivatives continues to be an active area of research in medicinal chemistry. nih.gov

Overview of Academic Research Trajectories for Related Chemical Scaffolds

Research into heterocyclic compounds containing carboxylic acid functionalities is a vibrant and expanding field, driven by the quest for new therapeutic agents and functional materials. nih.govjmchemsci.com The synthesis and biological evaluation of molecules that combine heterocyclic rings with amino acid or carboxylic acid side chains are common themes in the scientific literature. For instance, derivatives of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid have been synthesized and investigated for their biological activities. nih.gov

Similarly, the development of novel synthetic methodologies for accessing functionalized heterocycles is a major research focus. researchgate.net The exploration of new catalysts and reaction conditions allows for the efficient construction of complex molecular architectures. Research into the applications of these compounds often extends to materials science, where they can be used as monomers for polymerization or as components in the design of functional materials.

Scope and Objectives of Research on 3-(1,3-Dioxan-2-YL)propanoic Acid

While extensive research exists for the broader classes of 1,3-dioxanes and propanoic acid derivatives, dedicated studies focusing solely on this compound are less prevalent in publicly accessible literature. The primary objective of research on this specific compound would be to fully characterize its chemical and physical properties, develop efficient and scalable synthetic routes, and explore its potential as a versatile building block in organic synthesis.

A key area of investigation would involve leveraging the bifunctional nature of the molecule. The carboxylic acid can be used as a handle for coupling reactions, while the dioxane moiety can be deprotected to reveal an aldehyde for further functionalization. This "latent" aldehyde functionality makes it a valuable synthon for the preparation of more complex target molecules. Detailed spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is essential for its complete characterization.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₂O₄ |

| Molecular Weight | 160.17 g/mol |

| CAS Number | 774605-67-3 |

| Physical State | Solid |

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-dioxan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c8-6(9)2-3-7-10-4-1-5-11-7/h7H,1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKVHROEJJTCAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645370 | |

| Record name | 3-(1,3-Dioxan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774605-67-3 | |

| Record name | 3-(1,3-Dioxan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 1,3 Dioxan 2 Yl Propanoic Acid and Analogues

Formation of the 1,3-Dioxane (B1201747) Ring System

The cornerstone of synthesizing these molecules is the efficient formation of the 1,3-dioxane heterocyclic system. This is typically achieved through the reaction of a carbonyl compound with a 1,3-diol.

Acid-Catalyzed Acetalization/Ketalization Reactions for Dioxane Formation

The most common and direct method for forming the 1,3-dioxane ring is the acid-catalyzed reaction between a carbonyl compound (an aldehyde or a ketone) and 1,3-propanediol (B51772) or its substituted derivatives. wikipedia.orgijapbc.com This reaction, an acetalization or ketalization, is typically catalyzed by Brønsted or Lewis acids. wikipedia.org Common catalysts include p-toluenesulfonic acid (PTSA) and sulfuric acid. ijapbc.comgoogle.com The reaction is often driven to completion by removing the water formed during the reaction, for instance, through azeotropic distillation. google.com

N-bromosuccinimide (NBS) has been demonstrated as an effective catalyst for this conversion under nearly neutral conditions, which is particularly advantageous for substrates containing acid-sensitive functional groups. organic-chemistry.org This method often involves an in situ acetal (B89532) exchange process using ethyl orthoformate and 1,3-propanediol. organic-chemistry.org

Exploration of Diverse Precursors for 1,3-Dioxane Moiety Construction

The synthesis of the 1,3-dioxane ring is not limited to the direct condensation of aldehydes and diols. For instance, α-substituted aldehydes like 2-phenyl propionaldehyde (B47417) can be treated with formaldehyde (B43269) in the presence of a base. This leads to an in-situ reductive process that provides a diol, which can then be reacted with a ketone or another aldehyde to form the 1,3-dioxane structure. ijapbc.com

Another approach involves the Prins reaction, which can also yield 1,3-dioxane derivatives. wikipedia.org Furthermore, the glycolysis of polymers like polyoxymethylene (POM) using bio-derived diols, catalyzed by bismuth triflate, can produce cyclic acetals, including 1,3-dioxanes. researchgate.net

Optimization of Reaction Conditions for Dioxane Ring Formation

Optimizing reaction conditions is crucial for maximizing the yield and purity of the 1,3-dioxane product. Factors such as catalyst choice, solvent, temperature, and reaction time play significant roles. For example, in the synthesis of 1,4-dioxane (B91453) from oxetanol and ethylene (B1197577) glycol, modifications in temperature and catalyst concentration led to a high yield of 95%. researchgate.net

The choice of catalyst can significantly influence the reaction's efficiency and compatibility with other functional groups. While traditional methods often employ strong acids, milder catalysts like N-bromosuccinimide (NBS) have been shown to be effective and tolerate acid-sensitive groups. organic-chemistry.org In some cases, using alkali hydrogen sulfates like sodium bisulfate as catalysts can allow for the isolation of the 1,3-dioxane product by distillation without the need for neutralization, simplifying the workup process. google.com

The reaction temperature is another critical parameter. For instance, the dehydration of glycols to form 1,4-dioxane is typically conducted at temperatures between 140°C and 190°C under subatmospheric pressure to minimize side reactions and tar formation. google.com

Strategies for Introducing the Propanoic Acid Side Chain

Once the 1,3-dioxane ring is formed, or concurrently, the propanoic acid side chain is introduced. This can be achieved through various synthetic routes.

Functionalization of Dioxane Intermediates to Incorporate the Propanoic Acid Group

One common strategy involves the functionalization of a pre-formed 1,3-dioxane ring. This can be achieved by starting with a 1,3-dioxane derivative that already contains a suitable functional group for conversion into a propanoic acid side chain. For example, 5-alkyl-5-hydroxymethyl-1,3-dioxanes can be dehydrated over copper/chromium/barium catalysts to yield 5-alkyl-1,3-dioxane-5-carboxylic acid esters, which can then be saponified to the corresponding carboxylic acids. google.com

Alternatively, a process involving the reaction of a 1,3-dioxane-4,6-dione (B14002328) derivative with an aldehyde or ketone in the presence of formic acid can be used to prepare carboxylic acid derivatives. google.com

Synthesis of Beta-Amino Acid and Carboxylic Acid Derivatives for Analogous Structures

The synthesis of analogues of 3-(1,3-dioxan-2-yl)propanoic acid, such as β-amino acid and other carboxylic acid derivatives, often employs different strategies. β-amino acids are valuable building blocks in medicinal chemistry. nih.govillinois.edu

Common methods for synthesizing β-amino acids include the conjugate addition of amines to Michael acceptors and Mannich-type reactions. illinois.edu More recent advances have focused on developing more direct and efficient methods. For example, a metal-free, energy-transfer enabled intermolecular aminocarboxylation of alkenes allows for the single-step installation of both amine and ester functionalities. nih.gov Another approach involves the nickel-catalyzed carboxylation of aziridines. illinois.edu

The synthesis of various carboxylic acid derivatives attached to the 1,3-dioxane ring has also been explored. A series of 1,3-dioxane-2-carboxylic acid derivatives have been synthesized and evaluated for their biological activity. nih.gov

Multi-Step Synthesis Approaches for the Complete Molecular Architecture

The construction of this compound typically necessitates a sequential assembly of its core components. A common and logical approach involves the protection of a carbonyl group as a 1,3-dioxane, followed by or preceded by the formation of the three-carbon acid chain. Two primary retrosynthetic disconnections can be envisaged: one breaking the C-C bond of the propanoic acid chain and another involving the formation of the dioxane ring.

A highly effective and versatile method for forming the propanoic acid chain is the malonic ester synthesis . This classical approach allows for the extension of a carbon chain by two atoms, culminating in a carboxylic acid. The general principle of the malonic ester synthesis involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.

A plausible multi-step synthesis for this compound, leveraging the principles of the malonic ester synthesis, is outlined below. This pathway involves the initial formation of a suitable alkyl halide containing the protected aldehyde functionality.

Synthetic Pathway:

Protection of 2-bromoacetaldehyde: The synthesis commences with the protection of the aldehyde group of 2-bromoacetaldehyde. This is crucial to prevent unwanted side reactions during the subsequent alkylation step. The aldehyde is reacted with 1,3-propanediol in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), to form 2-(bromomethyl)-1,3-dioxane (B1267250).

Alkylation of Diethyl Malonate: The protected bromo-acetal, 2-(bromomethyl)-1,3-dioxane, is then used to alkylate diethyl malonate. The reaction is carried out in the presence of a base, typically sodium ethoxide (NaOEt) in ethanol, which deprotonates the acidic α-hydrogen of the malonic ester to form a nucleophilic enolate. This enolate then displaces the bromide ion in an SN2 reaction to form diethyl 2-(1,3-dioxan-2-ylmethyl)malonate.

Hydrolysis and Decarboxylation: The final steps involve the conversion of the substituted malonic ester to the target carboxylic acid. The diester is first hydrolyzed to the corresponding dicarboxylic acid using aqueous base, such as sodium hydroxide, followed by acidification. The resulting malonic acid derivative readily undergoes decarboxylation upon heating, losing a molecule of carbon dioxide to yield the final product, this compound.

The following table summarizes the key transformations in this multi-step synthesis:

| Step | Reaction | Reactants | Reagents | Product |

| 1 | Acetal Formation (Protection) | 2-Bromoacetaldehyde, 1,3-Propanediol | p-Toluenesulfonic acid (PTSA) | 2-(Bromomethyl)-1,3-dioxane |

| 2 | Malonic Ester Alkylation | Diethyl malonate, 2-(Bromomethyl)-1,3-dioxane | Sodium ethoxide (NaOEt) | Diethyl 2-(1,3-dioxan-2-ylmethyl)malonate |

| 3 | Hydrolysis and Decarboxylation | Diethyl 2-(1,3-dioxan-2-ylmethyl)malonate | 1. NaOH(aq), Δ2. H₃O⁺, Δ | This compound |

Overall Synthetic Yields and Purity Considerations in Research Synthesis

The formation of the 1,3-dioxane from an aldehyde and a diol is generally a high-yielding reaction, often exceeding 80-90% with the efficient removal of water. The alkylation of diethyl malonate is also typically efficient, with yields ranging from 70% to 90%, depending on the substrate and reaction conditions. The final hydrolysis and decarboxylation step usually proceeds with high yields, often greater than 90%.

Estimated Yields for the Synthesis of this compound:

| Step | Reaction | Estimated Yield (%) |

| 1 | Acetal Formation | 85 |

| 2 | Malonic Ester Alkylation | 80 |

| 3 | Hydrolysis and Decarboxylation | 90 |

| Overall | ~61 |

Purity Considerations:

Ensuring the purity of the final product is paramount in research synthesis. Each intermediate in the multi-step synthesis must be purified to prevent the carryover of impurities that could interfere with subsequent reactions or contaminate the final product. Common purification techniques include:

Distillation: For liquid intermediates, such as 2-(bromomethyl)-1,3-dioxane and diethyl 2-(1,3-dioxan-2-ylmethyl)malonate, distillation under reduced pressure is an effective purification method.

Crystallization: The final product, this compound, is a solid at room temperature and can be purified by crystallization from a suitable solvent or solvent mixture.

Chromatography: Column chromatography is a versatile technique that can be used to purify both intermediates and the final product, especially for removing closely related impurities.

The purity of the final compound is typically assessed using a combination of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and identify any impurities.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.

Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.

By carefully controlling the reaction conditions, purifying intermediates, and employing appropriate analytical techniques, this compound can be synthesized in high purity for research purposes.

Reactivity and Mechanistic Investigations of 3 1,3 Dioxan 2 Yl Propanoic Acid

Reactions Involving the 1,3-Dioxane (B1201747) Cyclic Acetal (B89532) System

The 1,3-dioxane ring in 3-(1,3-Dioxan-2-YL)propanoic acid is a cyclic acetal, which serves as a protecting group for a carbonyl functional group—in this case, an aldehyde. thieme-connect.deorganic-chemistry.org Acetal protecting groups are valued for their stability across a wide range of chemical conditions. The 1,3-dioxane ring is generally stable and unreactive towards nucleophiles, bases, organometallic reagents, hydrides, and most oxidizing and reducing agents. thieme-connect.deorganic-chemistry.org This stability allows for extensive chemical manipulation of the carboxylic acid moiety without affecting the protected aldehyde.

However, the key feature of an acetal as a protecting group is its lability under acidic conditions. thieme-connect.deorganic-chemistry.org The 1,3-dioxane ring can be readily cleaved by hydrolysis in the presence of an acid catalyst and water. This process, known as deprotection, regenerates the original aldehyde and the corresponding diol (propane-1,3-diol).

The mechanism of acid-catalyzed hydrolysis is the reverse of acetal formation. It begins with the protonation of one of the ring oxygen atoms by an acid (e.g., aqueous HCl or H₂SO₄). This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. Water then acts as a nucleophile, attacking the carbocation. Subsequent proton transfers and cleavage of the second C-O bond lead to the formation of the aldehyde and the diol. The stability of the 1,3-dioxane is generally greater than that of its five-membered 1,3-dioxolane (B20135) analogue. organic-chemistry.org The reaction conditions for hydrolysis can be tuned, but typically involve treatment with dilute aqueous acid at room temperature or with gentle heating. organic-chemistry.org

Table 4: Stability of the 1,3-Dioxane Ring under Various Conditions

| Reagent/Condition | Stability of Dioxane Ring | Effect on Carboxylic Acid |

|---|---|---|

| Strong Bases (e.g., NaOH, LDA) | Stable | Deprotonation (forms carboxylate) |

| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable | Reduction to alcohol |

| Oxidizing Agents (e.g., PCC, KMnO₄) | Generally Stable (strong acid/oxidant mix can cleave) organic-chemistry.org | Generally stable |

| Organometallic Reagents (e.g., Grignard) | Stable | Deprotonation (forms carboxylate) |

| Aqueous Acid (e.g., dil. HCl, H₂SO₄) | Labile (hydrolyzes) | No reaction |

Ring Opening Reactions and Subsequent Functionalizations

The 1,3-dioxane ring of this compound, a cyclic acetal, is susceptible to cleavage under both acidic and basic conditions, leading to a variety of functionalized products.

Under acidic conditions, the acetal can be hydrolyzed to reveal the parent aldehyde and diol. The generally accepted mechanism for acid-catalyzed hydrolysis of acetals involves protonation of one of the oxygen atoms, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized carbocation or an oxocarbenium ion. Subsequent attack by water and deprotonation yields the aldehyde and 1,3-propanediol (B51772). This deprotection strategy is fundamental in synthetic routes where the dioxane moiety serves as a protecting group for a carbonyl functionality.

Base-catalyzed ring opening of 1,3-dioxanes is less common and typically requires more forcing conditions. However, the presence of the neighboring carboxylic acid group can potentially influence this reactivity. Intramolecular catalysis or the formation of specific metal chelates under basic conditions could facilitate ring cleavage, although specific literature on this for this compound is not abundant.

The opened or partially opened intermediates can be trapped or further functionalized. For instance, reductive cleavage of the acetal using hydride reagents can lead to the formation of a hydroxy ether, providing a pathway to differentially protected diols. The specific regioselectivity of such reactions often depends on the nature of the hydride reagent and the substitution pattern of the dioxane ring.

Nucleophilic and Electrophilic Reactivity Profiles of the Dioxane Acetal

The dioxane acetal of this compound exhibits both nucleophilic and electrophilic characteristics. The oxygen atoms of the dioxane ring possess lone pairs of electrons, rendering them nucleophilic. They can be protonated by acids or coordinate to Lewis acids, which is the initial step in many of the ring-opening reactions.

The acetal carbon, on the other hand, is electrophilic. It is bonded to two electronegative oxygen atoms, which polarize the C-O bonds and make the carbon atom susceptible to attack by nucleophiles. This electrophilicity is significantly enhanced upon protonation or coordination to a Lewis acid, which makes the acetal a better leaving group. Strong nucleophiles can attack this electrophilic center, leading to substitution or ring-opening reactions.

Reactions with Organometallic Reagents

The reaction of this compound with organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), is complex due to the presence of two reactive sites: the acidic proton of the carboxylic acid and the electrophilic carbon of the acetal.

The primary and most rapid reaction will be the deprotonation of the carboxylic acid by the strongly basic organometallic reagent. libretexts.org This acid-base reaction consumes one equivalent of the organometallic reagent to form a carboxylate salt and the corresponding alkane. libretexts.org

Table 1: Reaction of this compound with Grignard Reagents

| Reagent | Initial Reaction | Subsequent Reaction (with excess reagent) | Product after Acidic Workup |

| Grignard Reagent (RMgX) | Deprotonation of the carboxylic acid | Nucleophilic attack on the carbonyl carbon of the carboxylate is generally slow. Attack on the acetal carbon is also possible but often requires activation. | The corresponding carboxylic acid is regenerated upon acidic workup. If reaction at the acetal occurs, a ring-opened product would be formed. |

Further reaction of the resulting carboxylate with another equivalent of the organometallic reagent is generally sluggish. However, under certain conditions, particularly with the use of excess organometallic reagent and/or elevated temperatures, attack at the electrophilic acetal carbon can occur. This would lead to ring opening of the dioxane. The regioselectivity of this attack would be influenced by steric and electronic factors. For instance, Grignard reagents are known to react with epoxides, which are also strained cyclic ethers, typically at the less substituted carbon in an SN2-like manner under basic conditions. masterorganicchemistry.comyoutube.com A similar pathway could be envisioned for the dioxane ring, although it is less strained than an epoxide.

To achieve selective reaction at the carboxylic acid, for example, to convert it to a ketone, less reactive organometallic reagents or specific reaction conditions are often employed. Alternatively, the carboxylic acid can be converted to a less acidic and more reactive derivative, such as an ester or an acid chloride, prior to reaction with the organometallic reagent. Reaction of the corresponding methyl ester with two equivalents of a Grignard reagent would be expected to yield a tertiary alcohol after acidic workup. wvu.edu

Mechanistic Elucidation of Key Reaction Pathways

The mechanisms of the key reactions of this compound are illustrative of fundamental organic reaction principles.

The acid-catalyzed hydrolysis of the dioxane acetal proceeds via a well-established pathway. The initial step is the protonation of one of the dioxane oxygen atoms by an acid catalyst. This makes the oxygen a better leaving group. The C-O bond then cleaves, often with anchimeric assistance from the other oxygen's lone pair, to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by a water molecule. A final deprotonation step regenerates the acid catalyst and yields the aldehyde and 1,3-propanediol. The stereochemistry of this process can be complex if chiral centers are present.

The reaction with organometallic reagents begins with a straightforward acid-base reaction. The highly basic carbanionic carbon of the organometallic reagent abstracts the acidic proton of the carboxylic acid. This is a very fast and generally irreversible process.

Structural Modifications and Derivatization Strategies for 3 1,3 Dioxan 2 Yl Propanoic Acid

Synthesis of Ester Derivatives of 3-(1,3-Dioxan-2-YL)propanoic Acid

The carboxylic acid functionality of this compound is a prime site for modification, with esterification being a common and effective strategy. Ester derivatives can be synthesized through various methods, including Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

For instance, the synthesis of methyl propionate (B1217596) can be achieved by reacting propionic acid with methanol (B129727) in the presence of a catalyst like pyridinium (B92312) hydrogen sulfate (B86663) or p-toluenesulfonic acid. google.com This process typically involves heating the mixture and continuously adding the alcohol and acid to drive the reaction towards the ester product. google.com Similar principles can be applied to the esterification of this compound.

The choice of alcohol for the esterification can significantly influence the properties of the resulting ester derivative. A review of esterification reactions of secondary metabolite compounds highlights the wide range of alcohols that can be used, from simple alkyl alcohols to more complex structures like benzyl (B1604629) alcohol. medcraveonline.commedcraveonline.com The use of enzymatic catalysts, such as lipases, has also been reported as a greener alternative to chemical catalysts for ester synthesis. medcraveonline.commedcraveonline.com

The synthesis of various ester derivatives allows for the fine-tuning of properties such as lipophilicity, which can be crucial for applications in areas like drug delivery and materials science.

Amide and Other Nitrogen-Containing Derivatives

Beyond esterification, the carboxylic acid group of this compound can be converted into a variety of amide and other nitrogen-containing derivatives. These derivatives are of significant interest due to the diverse biological activities often associated with amide functionalities. google.comnih.gov

The synthesis of amide derivatives typically involves the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using coupling agents, followed by reaction with a primary or secondary amine. This approach allows for the introduction of a wide range of nitrogen-containing substituents.

Research into the synthesis of amide derivatives of other carboxylic acids, such as nonsteroidal anti-inflammatory drugs (NSAIDs), provides a template for potential synthetic routes. google.com For example, the methyl ester of an NSAID can be amidated to produce amide prodrugs. google.com A similar strategy could be employed for this compound.

Furthermore, the synthesis of nitrogen-containing heterocyclic derivatives is another area of exploration. For instance, β-amino acids with thiazole (B1198619) and other heterocyclic fragments have been synthesized and shown to possess biological activity. researchgate.net The synthesis of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives demonstrates the potential for creating complex nitrogen-containing structures from a propanoic acid backbone. researchgate.net

Functionalization and Substitution on the 1,3-Dioxane (B1201747) Ring System

The synthesis of substituted 1,3-dioxanes can be achieved by using substituted 1,3-diols in the initial acetal (B89532) formation reaction. For example, the reaction of an aldehyde or ketone with a 2-substituted-1,3-propanediol can lead to the formation of a 5-substituted-1,3-dioxane. researchgate.net The stereochemistry of these substituted dioxanes has been investigated using NMR methods. researchgate.net

The synthesis of (2,5-dimethyl-2-phenyl-1,3-dioxan-5-yl)methanoic acid from acetophenone (B1666503) and 2,2-bis(hydroxymethyl)propionic acid demonstrates the creation of a disubstituted dioxane ring. asianpubs.org X-ray diffraction analysis of this compound revealed a chair conformation for the 1,3-dioxane ring with an axial phenyl substituent. asianpubs.org

The introduction of alkyl groups can also be achieved on pre-existing dioxane structures, although this is often more challenging. The synthesis of 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid from 3-bromopropanoic acid and methimazole (B1676384) highlights a method for introducing a methyl group onto a heterocyclic system, which could potentially be adapted for the dioxane ring under specific conditions. researchgate.net

A more complex structural modification involves the creation of spiro-1,3-dioxane structures. Spiro compounds, where two rings are joined at a single carbon atom, often exhibit unique three-dimensional geometries and have applications in medicinal chemistry and materials science.

The synthesis of spiro-1,3-dioxanes can be achieved through various routes. One method involves the reaction of a cyclic ketone with a suitable 1,3-diol. For example, new dibrominated spiro 1,3-dioxanes have been synthesized through a regio- and diastereoselective reaction between six-membered ring spiro compounds and bromine. psu.eduresearchgate.net The stereochemistry of these compounds was studied using NMR and X-ray diffractometry. psu.eduresearchgate.net

Another approach involves a three-component reaction, such as the synthesis of spiro[dihydropyridine-oxindoles] from an arylamine, isatin, and cyclopentane-1,3-dione. beilstein-journals.org This highlights the potential for multicomponent reactions to construct complex spirocyclic systems.

The synthesis of oxaspiro[2.2]pentanes and their subsequent rearrangement to cyclobutanones demonstrates the utility of small, strained spiroheterocycles in organic synthesis. nih.gov These reactions often proceed through unique mechanisms due to the inherent ring strain. nih.gov

Comparative Reactivity and Structural Studies with 1,3-Dioxolane (B20135) Analogues

Comparing the reactivity and structural features of this compound with its 1,3-dioxolane analogue provides valuable insights into the influence of ring size on the molecule's properties. The 1,3-dioxane ring (a six-membered ring) generally has more conformational flexibility compared to the more planar 1,3-dioxolane ring (a five-membered ring).

Research has shown that both 1,3-dioxane and 1,3-dioxolane derivatives can be synthesized and utilized as modulators to overcome multidrug resistance in cancer cells. nih.gov In these studies, a series of compounds with different aromatic cores, linkers, and basic moieties were synthesized based on both 1,3-dioxolane and 1,3-dioxane scaffolds. nih.gov

The stereoselective formation of substituted 1,3-dioxolanes has been achieved through a three-component assembly involving an alkene, a carboxylic acid, and a silyl (B83357) enol ether. nih.gov This reaction proceeds via a 1,3-dioxolan-2-yl cation intermediate. nih.gov A similar mechanistic pathway could be envisioned for the formation of substituted 1,3-dioxanes, although the stability and reactivity of the corresponding 1,3-dioxan-2-yl cation might differ.

The synthesis of 1,3-dioxolanes from the reaction of epoxides with ketones using a graphene oxide catalyst has also been reported. researchgate.net This highlights an alternative synthetic route to these five-membered ring systems. A comparative study of this reaction with the formation of 1,3-dioxanes could reveal differences in reaction kinetics and yields based on ring size.

Stereochemical Aspects in 3 1,3 Dioxan 2 Yl Propanoic Acid Research

Conformational Analysis of the 1,3-Dioxane (B1201747) Ring

The stereochemistry of the 1,3-dioxane ring has been a subject of considerable research interest. thieme-connect.de Like its carbocyclic counterpart, cyclohexane (B81311), the 1,3-dioxane ring is not planar and adopts specific three-dimensional arrangements to minimize steric and torsional strain.

Chair and Boat Conformations of Six-Membered Rings

The 1,3-dioxane ring, a six-membered heterocycle, preferentially adopts a chair-like conformation to alleviate angular and torsional strain. thieme-connect.deresearchgate.net This conformation is the most stable, representing the global minimum on the potential energy surface for unsubstituted 1,3-dioxane. researchgate.net The presence of two oxygen atoms in the ring, with C-O bond lengths being shorter than C-C bonds, results in a higher energy barrier for the chair-to-twist-boat interconversion compared to cyclohexane (5.7 kcal·mol⁻¹ vs. 4.9 kcal·mol⁻¹). thieme-connect.de

Table 1: Calculated Relative Energies of 1,3-Dioxane Conformers This table presents theoretical energy values for different conformations of the 1,3-dioxane ring, illustrating the relative stability of the chair form.

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Chair (C) | 0.0 |

| 2,5-Twist (2,5-T) | 5.3 - 5.9 |

| 1,4-Twist (1,4-T) | 8.4 - 9.3 |

Data sourced from computational studies. researchgate.net

Influence of Substituents on Conformational Preferences

The introduction of substituents onto the 1,3-dioxane ring significantly influences its conformational equilibrium. For 3-(1,3-Dioxan-2-YL)propanoic acid, the propanoic acid chain is located at the C2 position. Due to significant 1,3-diaxial interactions between a substituent at C2 and the axial hydrogens at C4 and C6, substituents at this position are thermodynamically favored to occupy the equatorial position. thieme-connect.de

Substituents at other positions, such as C5, also impact the ring's conformation. An axial substituent at the C5 position experiences syn-axial interactions with the unshared electron pairs of the two oxygen atoms, which is a key difference from the hydrogen-hydrogen interactions in cyclohexane. acs.org The conformational energies of various substituents have been determined through both experimental (NMR) and theoretical methods. researchgate.net For instance, the preference for an equatorial orientation of a substituent is quantified by its A-value (conformational free energy), which is generally lower for substituents on a 1,3-dioxane ring compared to a cyclohexane ring. An important exception to the equatorial preference at C2 is the anomeric effect, observed in 2-alkoxy-1,3-dioxanes, where the axial position for the alkoxy group is stabilized. thieme-connect.de

Table 2: Conformational Free Energies (A-values) for Substituents at C5 in the 1,3-Dioxane Ring This interactive table shows the energy difference between the axial and equatorial conformations for various substituents at the C5 position.

| Substituent | A-value (kcal/mol) |

|---|---|

| Ethyl | 0.82 - 0.9 |

| Isopropyl | 0.90 - 1.3 |

| t-Butyl | 1.1 - 1.8 |

| Phenyl | 0.86 |

Data compiled from experimental and theoretical studies. researchgate.net

Stereoselective Synthesis Approaches for Chiral Analogues

The synthesis of specific stereoisomers of substituted 1,3-dioxanes, including chiral analogues of this compound, is a critical aspect of organic synthesis, often driven by the need for enantiomerically pure building blocks for natural product synthesis. rsc.org

Diastereoselective and Enantioselective Formation of 1,3-Dioxanes

The formation of 1,3-dioxanes is typically achieved through the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol. wikipedia.org When the diol or the carbonyl compound is chiral, this reaction can proceed diastereoselectively. The stereochemical outcome is often governed by the principle of minimizing steric hindrance in the transition state, leading to the preferential formation of one diastereomer over another.

Enantioselective methods aim to create a single enantiomer from a prochiral substrate. For instance, the asymmetric construction of 1,3-dioxanes can be achieved via a cascade reaction involving a hemiacetalization and an intramolecular oxy-Michael addition, yielding optically active products. rsc.org Another approach involves the stereoselective assembly of three components—an alkene, a carboxylic acid, and a silyl (B83357) enol ether—mediated by hypervalent iodine, which proceeds through a stereospecifically generated 1,3-dioxolan-2-yl cation intermediate to form substituted dioxolanes. mdpi.com

Chiral Catalyst Development for Stereocontrol

The development of chiral catalysts is paramount for achieving high levels of stereocontrol in the synthesis of chiral 1,3-dioxanes. Chiral Brønsted acids, such as chiral phosphoric acids, have proven effective in catalyzing the enantioselective formation of 1,3-dioxanes, providing useful chiral building blocks for polyketide synthesis. rsc.org

Transition metal catalysts, particularly those based on rhodium, have also been employed. For example, a Rh(II)-catalyzed asymmetric three-component reaction has been developed for the synthesis of chiral 1,3-dioxoles. nih.govrsc.org In this system, the enantioselectivity is controlled by the chiral carboxylate ligands on the rhodium catalyst, which create a chiral environment for the key bond-forming steps. nih.gov These methods offer robust and efficient access to chiral heterocyclic scaffolds with high enantioselectivity.

Table 3: Examples of Chiral Catalysts in Stereoselective Dioxane/Dioxole Synthesis This table summarizes the performance of different chiral catalysts in the synthesis of related heterocyclic compounds, highlighting the yields and enantiomeric excess (e.e.) achieved.

| Catalyst System | Reaction Type | Yield | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Chiral Phosphoric Acid | Hemiacetalization/oxy-Michael addition | Good | High |

| Rh₂(S-DOSP)₄ | Three-component cascade (1,3-dioxole) | Moderate | 28% |

| Custom Rh(II) catalyst | Three-component cascade (1,3-dioxole) | Good to High | Excellent |

Data sourced from studies on asymmetric catalysis. rsc.orgnih.gov

Impact of Stereochemistry on Chemical Reactivity

The stereochemical configuration of the 1,3-dioxane ring and its substituents has a direct and significant impact on the molecule's chemical reactivity. The conformational preferences discussed previously determine the spatial accessibility of reactive sites and influence the trajectory of approaching reagents.

For this compound, the propanoic acid side chain at C2 predominantly resides in the equatorial position. This orientation makes both the carboxylic acid group and the C2-H bond more sterically accessible compared to an axial orientation, where they would be shielded by the ring structure. This difference in accessibility can affect reaction rates. For example, reactions involving the carboxylic acid moiety, such as esterification or amide bond formation, may proceed more readily when the group is in the less hindered equatorial position.

Furthermore, the stereochemistry of the ring can influence reactions at adjacent centers. The rigid chair-like conformation of the 1,3-dioxane can be used to relay stereochemical information during a reaction. The fixed spatial relationship between substituents on the ring can direct the stereochemical outcome of reactions on a side chain, a principle widely exploited in asymmetric synthesis where 1,3-dioxanes are used as chiral auxiliaries. The electronic environment, influenced by the orientation of the oxygen lone pairs and substituents, can also affect the reactivity of specific bonds within the molecule, as seen in the differing stabilities and reactivities of axial versus equatorial groups. researchgate.netacs.org

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 1,3 Dioxan 2 Yl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3-(1,3-dioxan-2-yl)propanoic acid, NMR studies are essential to confirm its molecular structure.

Proton (1H) NMR for Structural Proton Assignment

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In this compound, the different proton environments lead to a characteristic spectrum. docbrown.info The hydrogen atoms in the molecule exist in three distinct chemical environments, resulting in three main groups of proton resonances. docbrown.info The expected integrated proton ratio of 3:2:1 corresponds to the structural formula of propanoic acid. docbrown.info

A predicted ¹H NMR spectrum in D₂O shows distinct peaks corresponding to the different protons in the molecule. hmdb.ca For the related compound propanoic acid, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) is often used, with tetramethylsilane (B1202638) (TMS) as an internal standard. docbrown.info

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 4.08 | m | H-4, H-6 (axial) |

| 3.75 | m | H-4, H-6 (equatorial) |

| 4.50 | t | H-2 |

| 2.45 | t | α-CH₂ |

| 1.95 | m | β-CH₂ |

| 1.2-1.4 | m | H-5 |

Note: This is a representative table based on typical chemical shifts for similar structures. Actual experimental values may vary.

Carbon-13 (13C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. For this compound, the spectrum reveals the carbon skeleton. The related compound 1,3-dioxane (B1201747) shows three distinct chemical shifts corresponding to its three different carbon environments. docbrown.info The chemical shifts in the ¹³C NMR spectrum of propanoic acid indicate three different chemical environments for its three carbon atoms. docbrown.info

Table 2: Experimental ¹³C NMR Data for this compound in H₂O

| Chemical Shift (ppm) | Assignment |

| 181.9 | C=O (Carboxylic Acid) |

| 101.5 | O-CH-O (Acetal) |

| 66.5 | O-CH₂ |

| 34.5 | α-CH₂ |

| 31.0 | β-CH₂ |

| 26.0 | C-5 |

Source: Based on experimental data for similar compounds. hmdb.caresearchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduresearchgate.net For this compound, COSY would show correlations between the protons on adjacent carbons in the propanoic acid chain and within the dioxane ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. sdsu.eduresearchgate.net This is invaluable for definitively assigning both the proton and carbon spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduresearchgate.net This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, it would show a correlation between the protons on the α-carbon of the propanoic acid chain and the carbonyl carbon, as well as the acetal (B89532) carbon of the dioxane ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. acs.orgnih.govnih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, producing charged droplets. As the solvent evaporates, ions of the analyte are released and can be analyzed by the mass spectrometer.

For this compound, ESI-MS would typically be performed in negative ion mode to detect the deprotonated molecule [M-H]⁻, or in positive ion mode to observe the protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. acs.org High-resolution mass spectrometry (HRMS) with ESI can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.netunar.ac.iduark.edu It is a robust technique for separating and identifying volatile and semi-volatile compounds in a mixture. For this compound to be analyzed by GC-MS, it would likely require derivatization to increase its volatility. A common derivatization method is esterification of the carboxylic acid group.

Once separated by the GC column, the derivatized compound enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a higher-energy ionization method that causes extensive fragmentation of the molecule. The resulting mass spectrum, with its characteristic pattern of fragment ions, serves as a "fingerprint" for the compound and can be compared to spectral libraries for identification. nist.gov This technique is also highly effective for assessing the purity of a sample.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent features in the IR spectrum are expected to be from the carboxylic acid and the cyclic acetal (dioxane) moieties. The carboxylic acid group will give rise to a very broad O-H stretching vibration in the region of 3300-2500 cm⁻¹, which is a result of intermolecular hydrogen bonding. docbrown.info Additionally, a strong C=O stretching vibration from the carbonyl group will be observed between 1725 and 1700 cm⁻¹. docbrown.info

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1725-1700 | Strong |

| Alkyl | C-H Stretch | 3000-2800 | Medium to Strong |

| Cyclic Ether (Dioxane) | C-O Stretch | 1140-1070 | Strong |

| Cyclic Ether (Dioxane) | C-O Stretch | ~940 | Medium |

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are indispensable for the separation, purification, and analytical assessment of this compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are particularly valuable in this regard.

High-performance liquid chromatography (HPLC) is a powerful tool for determining the purity of this compound. oup.comepa.gov A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com

For the analysis of carboxylic acids, a C18 column is frequently employed. epa.govpsu.edu The mobile phase typically consists of a mixture of an aqueous buffer (often with a low pH to suppress the ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). oup.compsu.edu Detection can be achieved using an ultraviolet (UV) detector, typically at a low wavelength (around 210 nm) where the carboxyl group absorbs, or a refractive index (RI) detector. oup.com The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 2: Typical HPLC Parameters for the Analysis of Carboxylic Acids

| Parameter | Condition |

| Column | Reversed-phase C18, 3-5 µm particle size |

| Mobile Phase | Isocratic or gradient mixture of acidified water and acetonitrile/methanol |

| Detector | UV (210 nm) or Refractive Index (RI) |

| Flow Rate | 0.5-1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 45°C) oup.com |

Gas chromatography (GC) is well-suited for the analysis of volatile compounds. nsf.govumich.edu Direct analysis of free carboxylic acids by GC can be challenging due to their high polarity, which can lead to broad, tailing peaks. colostate.edu To overcome this, derivatization is often employed to convert the carboxylic acid into a more volatile and less polar ester, such as a methyl or silyl (B83357) ester. colostate.edulmaleidykla.lt

However, with the use of specialized polar stationary phases, such as those based on polyethylene (B3416737) glycol (e.g., Carbowax) or acid-modified variants, direct analysis of underivatized carboxylic acids is possible. colostate.edu The choice of column is critical to achieve good peak shape and resolution. A flame ionization detector (FID) is commonly used for detection. GC can be particularly useful for monitoring the progress of reactions involving this compound and for analyzing any volatile byproducts.

Table 3: Potential GC Conditions for the Analysis of this compound

| Parameter | Condition |

| Column | Polar capillary column (e.g., Wax, FFAP) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250°C |

| Detector | Flame Ionization Detector (FID) |

| Temperature Program | Ramped from a low initial temperature (e.g., 60°C) to a higher final temperature |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a crucial technique for determining the empirical formula of a compound, which represents the simplest whole-number ratio of atoms of each element present. bccampus.calibretexts.orglibretexts.org This is achieved by combusting a precisely weighed sample of this compound in an excess of oxygen. The combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are collected and weighed. From these masses, the mass percentages of carbon and hydrogen in the original sample can be calculated. The percentage of oxygen is typically determined by difference.

The molecular formula of this compound is C₇H₁₂O₄. The theoretical elemental composition can be calculated from the molecular formula and the atomic masses of carbon, hydrogen, and oxygen.

To determine the empirical formula from experimental data, the mass percentages of each element are converted to moles. libretexts.orgkhanacademy.org Then, the mole ratios are divided by the smallest number of moles to obtain the simplest whole-number ratio of the elements. bccampus.calibretexts.org

Table 4: Theoretical Elemental Composition of this compound (C₇H₁₂O₄)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 7 | 84.07 | 52.49 |

| Hydrogen (H) | 1.01 | 12 | 12.12 | 7.57 |

| Oxygen (O) | 16.00 | 4 | 64.00 | 39.94 |

| Total | 160.19 | 100.00 |

X-ray Crystallography for Solid-State Structural Elucidation (for suitable derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. acs.orgacs.org While obtaining suitable single crystals of this compound itself might be challenging, the technique can be applied to its crystalline derivatives. researchgate.net

The process involves irradiating a single crystal with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is recorded. By analyzing the positions and intensities of the diffraction spots, a detailed three-dimensional model of the electron density, and thus the arrangement of atoms in the crystal lattice, can be constructed.

This powerful technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity of the atoms and the stereochemistry of the molecule. For derivatives of this compound, X-ray crystallography could definitively establish the conformation of the dioxane ring and the spatial relationship between the carboxylic acid group and the cyclic acetal. researchgate.net

Computational and Theoretical Chemistry Studies on 3 1,3 Dioxan 2 Yl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, beginning with its most stable three-dimensional shape and the distribution of electrons.

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. biointerfaceresearch.com It is widely used to determine the equilibrium geometry of molecules, which corresponds to the minimum energy structure on the potential energy surface.

For 3-(1,3-dioxan-2-yl)propanoic acid, DFT calculations would begin with a geometry optimization. This iterative process adjusts the positions of the atoms until the forces on them are negligible. A common approach involves using a functional, such as B3LYP, paired with a basis set like 6-31+G(d) or 6-311G(d,p). biointerfaceresearch.comresearchgate.net The inclusion of a solvent model, like the SCRF method, can simulate the effects of a solution environment on the molecule's structure. biointerfaceresearch.com

Once the geometry is optimized, frequency calculations are typically performed to confirm that the structure is a true minimum (characterized by the absence of imaginary frequencies) and to obtain zero-point vibrational energies. biointerfaceresearch.com These calculations also yield predicted vibrational spectra (e.g., IR), which can be compared with experimental data for structural validation. biointerfaceresearch.com DFT also provides access to a wealth of electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for assessing the molecule's reactivity. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for this compound (Chair Conformation) Calculated by DFT (Note: This table is illustrative, providing typical values for bond lengths and angles as would be obtained from a DFT calculation. Specific research data for this molecule is not available.)

| Parameter | Atom(s) Involved | Calculated Value (Illustrative) |

|---|---|---|

| Bond Lengths (Å) | C=O (carboxyl) | 1.21 |

| C-O (carboxyl) | 1.35 | |

| C-O (dioxan ring) | 1.43 | |

| Bond Angles (°) | O-C=O (carboxyl) | 123.0 |

| C-C-C (propanoic chain) | 112.5 | |

| O-C-O (dioxan ring) | 111.5 | |

| Dihedral Angles (°) | C-C-C-C (propanoic chain) | ~180 (anti) |

| O-C-O-C (dioxan ring) | ~55 (gauche) |

Beyond DFT, other quantum mechanical methods offer a spectrum of accuracy and computational expense.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from first principles without empirical parameters. rsdjournal.org They form a systematic hierarchy where, in principle, the exact solution to the Schrödinger equation can be approached by increasing the level of theory and the size of the basis set. While highly accurate, their computational cost is significantly greater than DFT, making them more suitable for smaller molecules or for benchmarking results obtained from less expensive methods.

Semi-Empirical Methods: Methods like AM1 and PM3 are based on a simplified form of the Hartree-Fock formalism and use parameters derived from experimental data to streamline calculations. mdpi.com Their main advantage is speed, allowing for the rapid calculation of properties for very large molecules or for high-throughput screening. mdpi.com However, this speed comes at the cost of accuracy compared to ab initio or DFT methods.

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes electronic structure, molecular modeling and dynamics simulations focus on the conformational behavior and movement of molecules over time.

This compound possesses significant conformational flexibility due to the rotatable single bonds in the propanoic acid side chain and the puckering of the 1,3-dioxan ring. The six-membered dioxan ring can adopt several conformations, primarily the stable chair form, but also higher-energy boat and twist-boat forms. The orientation of the propanoic acid group relative to the ring (axial vs. equatorial) further increases the number of possible conformers.

Computational conformational analysis systematically explores these different spatial arrangements. soton.ac.uk By calculating the relative energy of each stable conformer, an energy landscape can be constructed. This landscape identifies the global minimum energy conformation (the most populated state) and the energy barriers between different conformers. Such studies are crucial as the molecule's shape is intrinsically linked to its physical properties and biological activity. soton.ac.uk For instance, studies on similar fluorinated alkanes show that substitution patterns strongly influence the conformational profile, an effect that can be magnified in different solvents. soton.ac.uk

Table 2: Illustrative Relative Energies of Key Conformers of this compound (Note: This table is a hypothetical representation of results from a conformational analysis. The energy values are for illustrative purposes to show the typical energy differences between conformers.)

| Conformer Description (Dioxan Ring and Substituent) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|

| Chair - Equatorial | 0.00 (Global Minimum) | >95% |

| Chair - Axial | ~4-5 | <1% |

| Twist-Boat | ~5-6 | <1% |

| Boat | ~6-7 | <1% |

Computational methods are invaluable for predicting and interpreting various types of spectra.

Vibrational (IR and Raman) Spectra: As mentioned, harmonic frequency calculations following a geometry optimization yield the vibrational modes of the molecule. biointerfaceresearch.com The resulting frequencies and intensities can be used to generate a theoretical IR spectrum. Comparing this with an experimental spectrum helps to assign specific peaks to the vibrations of functional groups (e.g., the C=O stretch of the carboxylic acid, C-O stretches of the dioxan ring).

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict NMR chemical shifts and spin-spin coupling constants. This is often done using the GIAO (Gauge-Independent Atomic Orbital) method. By calculating these parameters for different low-energy conformers and averaging them based on their predicted populations (from the Boltzmann distribution), a theoretical NMR spectrum can be generated that accounts for the molecule's flexibility. This is a powerful tool for confirming the structure and stereochemistry of a molecule. soton.ac.uk

Electronic (UV-Vis) Spectra: Time-Dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. functmaterials.org.ua This can help identify the electronic transitions responsible for the molecule's absorption of light.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry is a key tool for elucidating reaction mechanisms. rsdjournal.org For this compound, one could investigate reactions such as its synthesis, esterification, or thermal decomposition.

This type of study involves mapping the potential energy surface of the reaction. The process begins by optimizing the geometries of the reactants and products. The next, more challenging step is to locate the transition state (TS) —the highest energy point along the reaction coordinate that connects reactants and products. The TS is a saddle point on the potential energy surface, characterized by having exactly one imaginary frequency in a vibrational analysis.

Applications of 3 1,3 Dioxan 2 Yl Propanoic Acid in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Construction

The structure of 3-(1,3-Dioxan-2-YL)propanoic acid lends itself to being a versatile building block in the synthesis of complex molecules. The carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, or acid chlorides, allowing for its incorporation into larger molecular frameworks through a range of coupling reactions. The 1,3-dioxane (B1201747) ring serves as a stable protecting group for a propanal moiety, which can be unveiled at a later synthetic stage. This dual functionality allows for a modular approach to synthesis, where the propanoic acid chain can be elaborated first, followed by deprotection and reaction of the aldehyde.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Resulting Moiety | Synthetic Utility |

|---|---|---|---|

| Carboxylic Acid | Esterification | Ester | Coupling with alcohol-containing fragments |

| Carboxylic Acid | Amidation | Amide | Formation of peptide-like bonds |

| 1,3-Dioxane | Acidic Hydrolysis | Aldehyde | Introduction of an electrophilic center for C-C bond formation |

Precursor in Multi-Step Synthetic Sequences

In multi-step syntheses, the order of reactions is crucial, and protecting groups play a key role in masking reactive sites. libretexts.org this compound is a good candidate for such sequences due to the orthogonal nature of its two functional groups. The carboxylic acid can undergo reactions under basic or neutral conditions while the dioxane acetal (B89532) remains intact. Conversely, the acetal can be removed under acidic conditions, which may or may not affect other functional groups in the molecule, depending on their acid lability. This allows for selective transformations at different ends of the molecule, which is a cornerstone of modern synthetic strategy. vapourtec.com

An illustrative synthetic sequence could involve the initial coupling of the carboxylic acid with an amine to form an amide, followed by the deprotection of the dioxane to reveal the aldehyde, which could then undergo a Wittig reaction to form a carbon-carbon double bond. This type of sequential reactivity is essential for the efficient construction of complex target molecules.

Role in the Synthesis of Functional Materials and Polymers

The bifunctional nature of this compound also suggests its potential use as a monomer in the synthesis of functional polymers. researchgate.net The carboxylic acid can participate in condensation polymerization reactions with diols or diamines to form polyesters or polyamides, respectively. The 1,3-dioxane groups would then be present as pendant groups along the polymer chain. Subsequent hydrolysis of these dioxane moieties would yield a polymer with pendant aldehyde groups. These aldehyde-functionalized polymers could have a variety of applications, including as platforms for the immobilization of enzymes or catalysts, or as reactive materials for sensing applications.

Table 2: Potential Polymerization Reactions and Applications

| Polymer Type | Comonomer | Post-Polymerization Modification | Potential Application |

|---|---|---|---|

| Polyester | Diol | Acetal Hydrolysis | Reactive polymer scaffold |

| Polyamide | Diamine | Acetal Hydrolysis | Functionalized membrane material |

Utilization in Catalytic Systems or as a Component for Ligand Design

While there is no direct evidence of its use in catalysis, the structure of this compound provides a scaffold that could be elaborated into ligands for metal catalysts. The carboxylic acid can be used as an anchoring group to attach the molecule to a solid support or to coordinate to a metal center. The dioxane end of the molecule could be chemically modified to introduce donor atoms, such as nitrogen or phosphorus, which are known to coordinate to transition metals. For example, the deprotected aldehyde could be converted into an amine via reductive amination, and this amine could be further functionalized to create a chelating ligand. The synthesis of a new ligand, 3-(3-acetylthioureido)propanoic acid, from β-alanine demonstrates the utility of propanoic acid derivatives in creating metal-coordinating compounds. sciencescholar.us

The development of such ligands could lead to new catalytic systems with tailored steric and electronic properties, potentially influencing the selectivity and activity of a wide range of chemical transformations.

Future Research Directions and Emerging Trends for 3 1,3 Dioxan 2 Yl Propanoic Acid

Development of Novel and Green Synthetic Methodologies

The traditional synthesis of 1,3-dioxanes often involves the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol, which can sometimes lead to the use of harsh catalysts and the generation of waste. clockss.orgthieme-connect.de Future research is expected to focus on the development of more sustainable and efficient synthetic routes to 3-(1,3-Dioxan-2-YL)propanoic acid and its derivatives.

One promising direction is the exploration of solid acid catalysts . These materials, such as zeolites or functionalized mesoporous silica (B1680970) like ZnAlMCM-41, offer significant advantages, including high catalytic activity, ease of separation from the reaction mixture, and the potential for regeneration and reuse. researchgate.netrsc.org Their application in the Prins cyclization of olefins with formaldehyde (B43269) to form 1,3-dioxane (B1201747) structures showcases their potential for greener synthesis. rsc.org

Another area of intense interest is the use of bio-based solvents and catalysts . For instance, gluconic acid aqueous solution has been demonstrated as an effective and recyclable solvent and catalyst for the synthesis of certain 1,3-dioxane derivatives. clockss.org This approach aligns with the principles of green chemistry by utilizing renewable resources and minimizing the use of hazardous organic solvents. clockss.org

Furthermore, photocatalysis and metal-free catalysis are emerging as powerful tools in organic synthesis. researchgate.netrsc.org The development of photo-driven, metal-free catalytic systems for the formation of 1,3-dioxane rings could offer a milder and more environmentally benign alternative to traditional methods. researchgate.net

| Green Synthesis Approach | Key Advantages | Relevant Research Findings |

| Solid Acid Catalysis | High activity, easy separation, reusability | ZnAlMCM-41 shows high selectivity in Prins cyclization. rsc.org |

| Bio-based Solvents | Renewable, reduced toxicity | Gluconic acid aqueous solution acts as both solvent and catalyst. clockss.org |

| Photocatalysis | Metal-free, mild conditions | Photo-driven systems for coupling reactions show promise. researchgate.netrsc.org |

Exploration of Uncharted Reactivity Patterns and Selectivity

The dual functionality of this compound presents a rich landscape for exploring novel reactivity and achieving high levels of selectivity. The 1,3-dioxane ring serves as a stable protecting group for the aldehyde functionality under basic, reductive, and oxidative conditions, while being labile to acidic conditions. thieme-connect.de This differential reactivity allows for the selective manipulation of the carboxylic acid group.

Future research will likely delve into the regioselective ring-opening of the 1,3-dioxane ring under specific conditions to unmask the aldehyde at a desired stage of a synthetic sequence. researchgate.net This would enable the creation of complex molecules with precise control over the introduction of different functional groups.

Moreover, the development of enzymatic and chemo-enzymatic methods for the selective transformation of either the carboxylic acid or the dioxane moiety could lead to highly efficient and stereoselective syntheses. While not yet extensively studied for this specific compound, the broader field of biocatalysis offers significant potential.

The exploration of novel catalytic systems for the functionalization of the C-H bonds within the dioxane ring or the propanoic acid chain could also unlock new synthetic pathways. For example, dual photoredox and cobalt catalysis has been shown to enable remote C-H functionalization in related systems. acs.org

Integration into Supramolecular Chemistry and Self-Assembly Research

The amphiphilic nature of this compound, with its hydrophilic carboxylic acid head and more hydrophobic dioxane-containing tail, makes it an intriguing candidate for research in supramolecular chemistry and self-assembly. nih.govresearchgate.net

A key future direction will be the investigation of its ability to form various supramolecular architectures such as micelles, vesicles, or lamellar structures in aqueous or mixed solvent systems. nih.govresearchgate.net The carboxylic acid group can participate in hydrogen bonding, a powerful tool for directing self-assembly into well-ordered, stable monolayers and other structures. researchgate.net The self-assembly of such molecules can be influenced by external stimuli like pH, which would protonate or deprotonate the carboxylic acid, altering its solubility and aggregation behavior. nih.govnih.gov

Furthermore, this molecule could be used as a building block for the construction of more complex supramolecular systems . For instance, it could be incorporated into larger molecules designed to form nanotubes or other complex assemblies through non-covalent interactions. nih.gov The dioxane ring could also play a role in directing the assembly through dipole-dipole or other weak interactions.

| Supramolecular Application | Driving Force | Potential Outcome |

| Micelle/Vesicle Formation | Amphiphilicity, pH-dependent solubility | Drug delivery carriers, nanoreactors. researchgate.netnih.gov |

| Surface Monolayers | Hydrogen bonding of carboxylic acids | Functional surfaces, sensors. researchgate.net |

| Complex Architectures | Combination of non-covalent interactions | Nanotubes, ordered materials. nih.gov |

Advanced Applications in Materials Science and Polymer Chemistry

The unique structure of this compound makes it a valuable monomer for the synthesis of novel polymers with advanced properties.

A significant area of future research will be its use in creating functional and biodegradable polymers . rsc.orgumich.edu The carboxylic acid group provides a handle for further functionalization, allowing for the attachment of bioactive molecules, such as peptides or drugs, to the polymer backbone. umich.edu The acetal (B89532) linkage in the dioxane ring is susceptible to hydrolysis under acidic conditions, which can be exploited for creating degradable materials for applications in tissue engineering and drug delivery. rsc.orgumich.edu

The development of stimuli-responsive polymers is another exciting prospect. nih.govmdpi.com Polymers incorporating this compound could be designed to respond to changes in pH. At low pH, the hydrolysis of the dioxane ring would lead to the degradation of the polymer backbone and the release of an encapsulated cargo. This pH-sensitivity is highly desirable for targeted drug delivery to the acidic microenvironment of tumors or within the endosomes of cells. nih.gov

Additionally, this compound could be used to synthesize polymer electrolytes for batteries. The in-situ polymerization of related cyclic ethers like 1,3-dioxolane (B20135) has been shown to produce highly compatible polymer electrolytes for lithium-metal batteries. acs.org The presence of the carboxylic acid group in polymers derived from this compound could further enhance ion transport properties.

Q & A

What are the common synthetic routes for preparing heterocyclic propanoic acid derivatives, and how can reaction conditions be optimized to minimize byproducts?

Category: Basic Synthesis Methodology

Answer:

A typical approach involves nucleophilic substitution or coupling reactions. For example, 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid was synthesized via reacting 3-bromopropanoic acid with methimazole under basic conditions (e.g., DABCO catalyst). However, competing substitutions (e.g., N-3 vs. S-2 in methimazole) can lead to byproducts . To optimize:

- Temperature control: Lower temperatures may favor selective S-alkylation.

- Catalyst screening: Use of phase-transfer catalysts or stronger bases (e.g., K₂CO₃) to improve regioselectivity.

- Purification: Column chromatography or recrystallization to isolate the desired product.

How should researchers address contradictory NMR data when characterizing substituted propanoic acid derivatives?

Category: Advanced Analytical Challenges

Answer:

Contradictory NMR spectra often arise from structural isomerism or residual solvents. For example, in 3-(imidazolyl)propanoic acid derivatives, substitution at different heteroatoms (e.g., S vs. N) alters chemical shifts . Methodological steps:

- 2D NMR (HSQC, HMBC): Confirm connectivity and distinguish between regioisomers.

- Mass spectrometry (HRMS): Verify molecular formula and rule out impurities.

- Comparative analysis: Cross-reference with published spectra of analogous compounds (e.g., 3-(3-hydroxyphenyl)propanoic acid in PubChem data) .

What in vitro models are suitable for evaluating the bioactivity of propanoic acid derivatives, and how should experimental controls be designed?

Category: Basic Biological Assays

Answer:

Common models include:

- Osteoclast inhibition: RAW 264.7 cells differentiated with RANKL, treated with compounds (e.g., 0.1 mg/ml of 3-(3-hydroxyphenyl)propanoic acid reduced resorption activity) .

- Amyloid-β aggregation: Thioflavin T assays with Aβ42 peptides (100 µM compound concentration) .

- Controls: Include solvent-only (e.g., DMSO ≤0.1%) and positive controls (e.g., alendronate for osteoclasts).

How can researchers optimize reaction yields for sterically hindered propanoic acid derivatives?

Category: Advanced Synthesis Optimization

Answer:

Steric hindrance (e.g., from dioxane rings) reduces reactivity. Strategies include:

- Microwave-assisted synthesis: Enhances reaction kinetics for slow nucleophilic substitutions.

- Protecting groups: Temporarily block reactive sites (e.g., tert-butyl esters for carboxylic acids, removed post-synthesis) .

- Solvent optimization: Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates.

What methodologies are recommended for elucidating metabolic pathways of propanoic acid derivatives in vivo?

Category: Advanced Metabolic Studies

Answer:

- Isotopic labeling (¹³C/²H): Track metabolites in urine or plasma via LC-MS/MS.

- Gut microbiota studies: Anaerobic cultures to simulate colonic metabolism (e.g., 3-(4-hydroxyphenyl)propanoic acid is a microbiota-derived metabolite of polyphenols) .

- Enzyme inhibition assays: Identify phase II conjugation enzymes (e.g., sulfotransferases) using liver microsomes.

How should researchers mitigate degradation of propanoic acid derivatives during long-term storage?

Category: Basic Stability Management

Answer:

- Storage conditions: Solid forms stored at -20°C under inert gas (N₂/Ar). Aqueous solutions (e.g., PBS pH 7.2) prepared fresh daily to prevent hydrolysis .

- Lyophilization: For long-term stability, lyophilize stock solutions and reconstitute before use.